

A Technical Guide to 3,4,4-Trimethylpentan-2-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,4,4-Trimethylpentan-2-ol**

Cat. No.: **B13071519**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,4,4-Trimethylpentan-2-ol**, a branched secondary alcohol. It covers its chemical and physical properties, a detailed experimental protocol for its synthesis, a summary of its spectroscopic characteristics, potential applications, and essential safety information. This document is intended to serve as a foundational resource for professionals in research and development.

Chemical Identification and Properties

3,4,4-Trimethylpentan-2-ol is a secondary alcohol, a class of organic compounds characterized by a hydroxyl group attached to a saturated carbon atom which is, in turn, connected to two other carbon atoms.^[1] Its structure consists of an eight-carbon chain with significant branching.

Table 1: Physicochemical Properties of **3,4,4-Trimethylpentan-2-ol**

Property	Value	Source(s)
CAS Number	10575-56-1	[2] [3] [4]
Molecular Formula	C ₈ H ₁₈ O	[2] [4]
Molecular Weight	130.23 g/mol	[2] [4]
IUPAC Name	3,4,4-trimethylpentan-2-ol	[4]
Synonyms	3,4,4-Trimethyl-2-pentanol	[2]
InChIKey	MXDGSCZQIMQLII-UHFFFAOYSA-N	[4]
Canonical SMILES	CC(C(C)O)C(C)(C)C	[4]

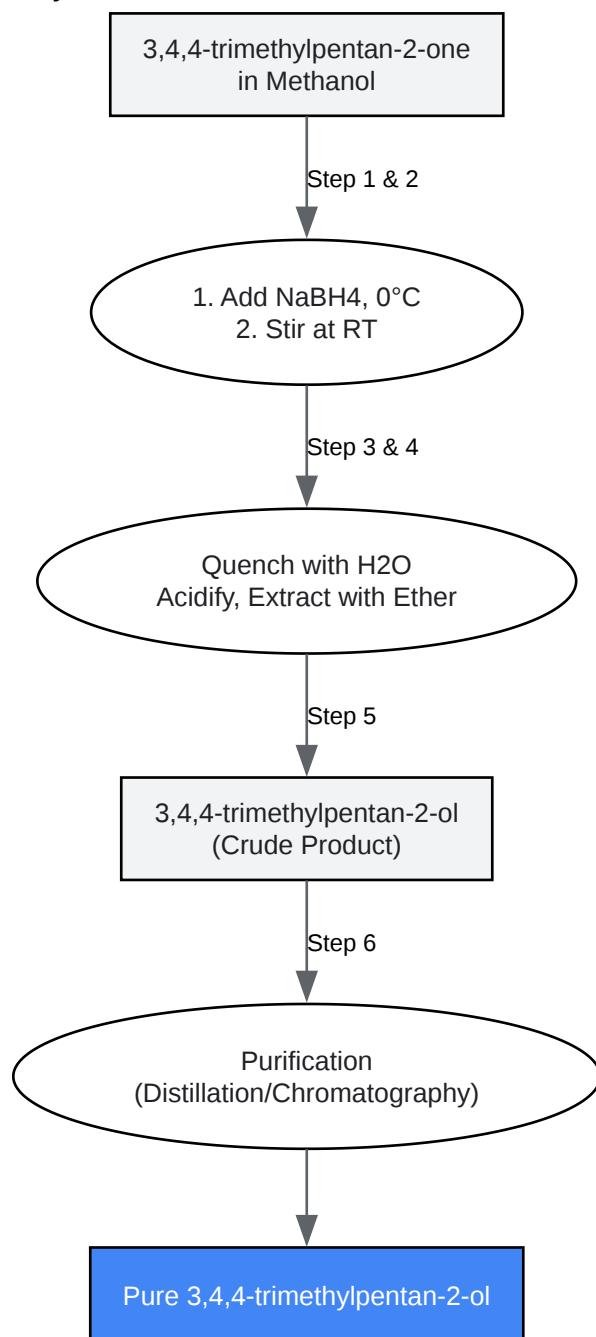
Experimental Protocols

A primary and efficient method for synthesizing secondary alcohols is the reduction of the corresponding ketone.[\[5\]](#)[\[6\]](#) For **3,4,4-trimethylpentan-2-ol**, the precursor is 3,4,4-trimethylpentan-2-one (CAS No: 5340-45-4).[\[2\]](#)[\[7\]](#) The following protocol details a general method for this transformation using sodium borohydride (NaBH₄), a mild and selective reducing agent.[\[8\]](#)[\[9\]](#)

Protocol: Reduction of 3,4,4-Trimethylpentan-2-one to **3,4,4-Trimethylpentan-2-ol**

Materials:

- 3,4,4-trimethylpentan-2-one
- Sodium borohydride (NaBH₄)
- Methanol (or Ethanol)
- Deionized water
- Diethyl ether (or other suitable extraction solvent)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)


- Hydrochloric acid (HCl), dilute solution (for workup)
- 50 mL Erlenmeyer flask or round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve a specific molar quantity of 3,4,4-trimethylpentan-2-one (e.g., 5 mmol) in approximately 10-15 mL of methanol.^[9] Place the flask in an ice bath to cool the solution.
- Addition of Reducing Agent: While stirring the cooled ketone solution, slowly add a slight molar excess of sodium borohydride (e.g., 1.25 mmol, as 1 mole of NaBH₄ can reduce 4 moles of ketone) in small portions.^[10] Control the addition rate to maintain a low temperature.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 15-30 minutes.^[9] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- Quenching and Workup: Once the reaction is complete, cool the flask again in an ice bath and slowly add 5-10 mL of deionized water to quench the excess NaBH₄.^[9] Cautiously add a few drops of dilute HCl to neutralize the mixture.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (15 mL each).^[11]
- Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate.^[11] Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude **3,4,4-trimethylpentan-2-ol**.

- Purification: If necessary, the crude product can be purified by flash column chromatography or distillation.

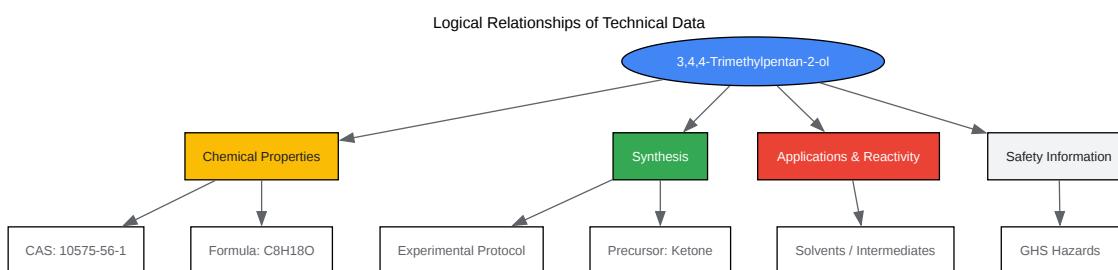
Synthesis Workflow: Ketone Reduction

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **3,4,4-trimethylpentan-2-ol**.

Spectroscopic Data Summary

While specific spectra for **3,4,4-trimethylpentan-2-ol** are not widely published, its structure allows for the prediction of key spectroscopic features based on data from its isomers and general principles.[\[12\]](#)[\[13\]](#)


- Infrared (IR) Spectroscopy: A prominent, broad absorption band is expected in the 3200-3600 cm^{-1} region, which is characteristic of the O-H stretching vibration of the hydroxyl group.[\[6\]](#) A strong C-O stretching absorption would likely appear in the 1050-1200 cm^{-1} range.[\[6\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum would show complex splitting patterns due to the numerous, distinct proton environments in the branched alkyl chain. A characteristic signal for the proton on the carbon bearing the hydroxyl group (CH-OH) would be expected, as well as a signal for the hydroxyl proton itself.
 - ^{13}C NMR: The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the hydroxyl group would be shifted downfield.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, although it may be of low intensity. Fragmentation patterns would be complex due to the branched structure.

Reactivity and Potential Applications

As a secondary alcohol, **3,4,4-trimethylpentan-2-ol** can undergo a variety of chemical reactions, including oxidation to form the corresponding ketone, esterification with carboxylic acids, and substitution reactions.[\[14\]](#)

Branched-chain alcohols have several applications across various industries:

- Solvents and Intermediates: Due to their branched structure, they can be used as solvents and as intermediates in the synthesis of other organic compounds.[15]
- Fragrances and Flavors: They are utilized in the production of fragrances.[15]
- Plasticizers and Lubricants: They can serve as chemical intermediates in the manufacturing of plasticizers and lubricants.[15]
- Froth Flotation: Some branched alcohols are used as secondary collectors in the froth flotation of non-sulfidic ores.[16]

[Click to download full resolution via product page](#)

Key aspects of the technical guide for **3,4,4-trimethylpentan-2-ol**.

Safety Information

A specific Safety Data Sheet (SDS) for **3,4,4-trimethylpentan-2-ol** is not readily available. However, based on the data for its isomers like 2,3,4-trimethylpentane and 2,2,4-trimethylpentane, it should be handled as a potentially hazardous chemical.[17][18][19] The following table summarizes the likely hazards based on these related compounds.

Table 2: Potential GHS Hazards for **3,4,4-Trimethylpentan-2-ol** (Inferred from Isomers)

Hazard Class	Hazard Statement	GHS Pictogram	Source(s)
Flammable Liquids	H225: Highly flammable liquid and vapour.		[17] [19]
Skin Corrosion/Irritation	H315: Causes skin irritation.		[17] [19]
Aspiration Hazard	H304: May be fatal if swallowed and enters airways.		[17] [19]
Specific target organ toxicity — single exposure	H336: May cause drowsiness or dizziness.		[17] [19]
Hazardous to the aquatic environment	H410: Very toxic to aquatic life with long lasting effects.	ambiental	[17] [19]

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses), working in a well-ventilated fume hood, and avoiding sources of ignition.[\[18\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Page loading... wap.guidechem.com

- 3. 3,4,4-Trimethylpentan-2-ol | C8H18O | CID 23180163 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. 3,4,4-Trimethylpentan-2-ol | C8H18O | CID 23180163 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. 3,4,4-Trimethylpentan-2-one | C8H16O | CID 219506 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. webassign.net [webassign.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. 2,4,4-TRIMETHYL-2-PENTANOL(690-37-9) 13C NMR [m.chemicalbook.com]
- 13. 2,3,4-Trimethylpentan-2-ol | C8H18O | CID 18280 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Page loading... [guidechem.com]
- 16. US20170252753A1 - Use of Branched Alcohols and Alkoxylates Thereof as Secondary Collectors - Google Patents [patents.google.com]
- 17. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 18. fishersci.com [fishersci.com]
- 19. 2,3,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Technical Guide to 3,4,4-Trimethylpentan-2-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13071519#cas-number-for-3-4-4-trimethylpentan-2-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com